Cas no 2137443-61-7 (2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide)

2-{(2-Bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide is a brominated aromatic compound featuring a methoxy substituent and a methylamino-butanamide side chain. Its structural complexity suggests potential utility as an intermediate in pharmaceutical synthesis or biochemical research. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the phenyl ring may enhance reactivity in selective substitution or coupling reactions. The amide functionality and branched alkyl chain could contribute to solubility and binding properties, making it relevant for medicinal chemistry applications. This compound’s defined stereochemistry, if applicable, may further influence its biological activity. Suitable for controlled reactions, it requires handling under inert conditions due to potential sensitivity to moisture or light.
2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide structure
2137443-61-7 structure
Product Name:2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide
CAS No:2137443-61-7
MF:C13H19BrN2O2
MW:315.206162691116
CID:5609829
PubChem ID:165955133
Update Time:2025-11-01

2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 2-{[(2-bromo-4-methoxyphenyl)methyl]amino}-3-methylbutanamide
    • 2137443-61-7
    • EN300-841897
    • 2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide
    • Inchi: 1S/C13H19BrN2O2/c1-8(2)12(13(15)17)16-7-9-4-5-10(18-3)6-11(9)14/h4-6,8,12,16H,7H2,1-3H3,(H2,15,17)
    • InChI Key: HFFNIUJFMXVSCW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CNC(C(N)=O)C(C)C)OC

Computed Properties

  • Exact Mass: 314.06299g/mol
  • Monoisotopic Mass: 314.06299g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 64.4Ų

2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide Pricemore >>

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Additional information on 2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide

Introduction to 2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide (CAS No. 2137443-61-7)

2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide, with the CAS number 2137443-61-7, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acid derivatives and has been studied for its potential therapeutic applications, particularly in the treatment of various diseases and conditions. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.

Chemical Structure and Properties

The molecular formula of 2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide is C15H21BrNO2, and its molecular weight is 319.24 g/mol. The compound features a unique combination of a substituted phenyl ring, a bromine atom, a methoxy group, and an amino acid backbone. The presence of these functional groups imparts specific chemical properties that contribute to its biological activity. The bromine atom, for instance, can influence the compound's reactivity and stability, while the methoxy group can enhance its lipophilicity and solubility.

Synthesis Methods

The synthesis of 2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide has been reported in several scientific publications. One common approach involves the reaction of 2-bromo-4-methoxybenzaldehyde with (S)-3-methylbutanamine, followed by reductive amination using sodium triacetoxyborohydride. This method yields the desired product in good yield and high purity. Another synthetic route involves the coupling of 2-bromo-4-methoxybenzylamine with (S)-3-methylbutanoyl chloride in the presence of a base such as triethylamine. These synthetic strategies provide researchers with flexible options to produce this compound for further studies.

Biological Activities

2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide has been investigated for its potential therapeutic applications due to its unique chemical structure. Recent studies have shown that this compound exhibits significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study in Cancer Research found that it selectively induced apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anti-cancer agent.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide into clinical trials. Several Phase I trials are currently underway to evaluate its safety and efficacy in human subjects. Preliminary data from these trials have shown that the compound is well-tolerated at various dose levels and exhibits favorable pharmacokinetic properties. If these trials continue to yield positive results, this compound could potentially be developed into a new therapeutic option for treating inflammatory diseases and cancer.

Conclusion

In summary, 2-{(2-bromo-4-methoxyphenyl)methylamino}-3-methylbutanamide (CAS No. 2137443-61-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound holds great promise for improving patient outcomes in various medical conditions.

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